![molecular formula C10H15NO2 B1435564 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1803595-77-8](/img/structure/B1435564.png)

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one

Overview

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

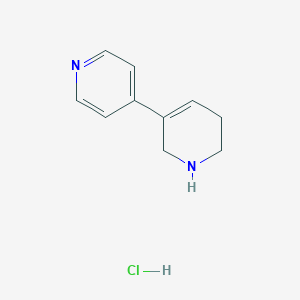

Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist

The compound has been used in the discovery of a Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonist . MCHr1 is a protein that is involved in the regulation of feeding behavior, energy homeostasis, and body weight. The antagonist can potentially be used to treat obesity and related metabolic disorders .

Antibiotic Drug Development

The compound is a key intermediate in the synthesis of the potent antibiotic drug candidate TBI-223 . TBI-223 is an in-development analog of linezolid, an FDA-approved drug used to treat Mycobacterium infections . Early indications show a similar positive therapeutic impact without the unwanted toxicity .

Tuberculosis Treatment

The compound is the starting material for the in-development tuberculosis treatment TBI-223 . Tuberculosis (TB) is a disease caused by an infection of Mycobacterium tuberculosis bacteria and is one of the leading causes of mortality worldwide . The development of effective and inexpensive treatment options like TBI-223 is crucial to combat this global health crisis .

Spirocyclic Scaffold Synthesis

The compound is used in the synthesis of spirocyclic scaffolds . The increasing interest in less planar bioactive compounds has given rise to the development of synthetic methodologies for the preparation of these scaffolds . Spirocyclic systems are used in the development of various pharmaceuticals due to their unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one is the Melanin Concentrating Hormone Receptor 1 (MCHr1) . MCHr1 is a G protein-coupled receptor that plays a crucial role in the regulation of energy homeostasis .

Mode of Action

The compound interacts with its target, MCHr1, as an antagonist . This means it binds to the receptor and blocks its normal function, preventing the natural ligand, Melanin Concentrating Hormone, from exerting its effects.

Biochemical Pathways

The exact biochemical pathways affected by 3-(Oxolan-2-yl)-2-azaspiro[3It is known that the compound undergoes biotransformation catalyzed bymicrosomal epoxide hydrolase , leading to the formation of a metabolite, M1 . This suggests that the compound may influence pathways involving this enzyme.

Pharmacokinetics

The compound displays appropriate lipophilicity for a CNS indication and shows excellent permeability with no efflux

Result of Action

The molecular and cellular effects of 3-(Oxolan-2-yl)-2-azaspiro[3Its antagonistic action on mchr1 suggests that it may inhibit the effects of melanin concentrating hormone, potentially influencing energy homeostasis .

Safety and Hazards

properties

IUPAC Name |

1-(oxolan-2-yl)-2-azaspiro[3.3]heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h7-8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGKQFZFXFUWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2C3(CCC3)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)

![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)

![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)